![molecular formula C22H21N3O2S B492459 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide CAS No. 691392-94-6](/img/structure/B492459.png)
3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
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Description
“3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C22H21N3O2S . It has an average mass of 391.486 Da and a monoisotopic mass of 391.135437 Da .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound , can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for its speed, cleanliness, high yield, simple workup, and environmental friendliness .Scientific Research Applications
Chemical and Biological Activities of Related Compounds
Heterocyclic Compounds Chemistry
A review by Boča et al. (2011) highlighted the diverse chemistry and properties of heterocyclic compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes. These compounds are noted for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential research applications for similar compounds in material science and biochemistry Boča, Jameson, & Linert, 2011.
Optoelectronic Materials
Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives, highlighting their significance in creating novel optoelectronic materials. The incorporation of heterocyclic fragments into π-extended conjugated systems enhances electroluminescent properties, suggesting potential applications in developing materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells Lipunova, Nosova, Charushin, & Chupakhin, 2018.
Pharmaceutical Impurities Research
Saini et al. (2019) provided insights into the novel synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors, emphasizing the importance of understanding and controlling pharmaceutical impurities in drug development. This research area could be relevant for compounds with complex structures, including "3,4-Dimethyl-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide," in ensuring drug safety and efficacy Saini, Majee, Chakraborthy, & Salahuddin, 2019.
properties
IUPAC Name |
3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-6-11-20(13-17(15)3)28(26,27)24-19-9-7-18(8-10-19)21-14-25-12-4-5-16(2)22(25)23-21/h4-14,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZLQVMLORXDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
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